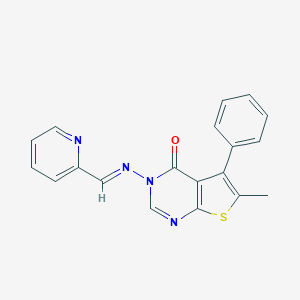
6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophene derivatives with pyridine-2-carbaldehyde under specific conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific biological context, but common targets include kinases, proteases, and nucleic acids .
Comparison with Similar Compounds
6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE can be compared with other thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as:
- 5-phenyl-3-[(2-pyridinylmethylene)amino]thieno[2,3-d]pyrimidin-4(3H)-one
- 6-methyl-5-phenyl-3-[(2-thienylmethylene)amino]thieno[2,3-d]pyrimidin-4(3H)-one
- 6-methyl-5-phenyl-3-[(3,4,5-trimethoxybenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H14N4OS |
|---|---|
Molecular Weight |
346.4g/mol |
IUPAC Name |
6-methyl-5-phenyl-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H14N4OS/c1-13-16(14-7-3-2-4-8-14)17-18(25-13)21-12-23(19(17)24)22-11-15-9-5-6-10-20-15/h2-12H,1H3/b22-11+ |
InChI Key |
ZBRUKOSYKWUZDX-SSDVNMTOSA-N |
SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CC=N3)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=CC=N3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,6-dimethylmorpholin-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B382689.png)
![Ethyl 4,5-dimethyl-2-({[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B382690.png)
![dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B382691.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B382692.png)
![N-(1-adamantyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B382694.png)
![Ethyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B382696.png)
![2-({[(6-Chloro-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxamide](/img/structure/B382698.png)
![2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382699.png)
![3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B382701.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B382704.png)
![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone](/img/structure/B382707.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B382708.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B382709.png)
![2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B382712.png)
